5-bromo-4-methoxy-1H-indole-2,3-dione

Immuno-Oncology Medicinal Chemistry Enzyme Inhibition

Sourcing a suitable isatin scaffold with both potent target engagement and a synthetic handle for diversification often forces a trade-off. 5-Bromo-4-methoxy-1H-indole-2,3-dione solves this by providing an optimized pharmacophore for early-stage IDO1 programs. - Enables a >49-fold improvement in IDO1 inhibitory potency compared to the unsubstituted isatin, achieving sub-20 nM cellular activity. - The 5-bromo substituent is a strategic handle for Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling rapid parallel library synthesis. - Supplied via a reliable, optimized synthetic route delivering consistent quality for preclinical research.

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
CAS No. 130420-76-7
Cat. No. B14147371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-methoxy-1H-indole-2,3-dione
CAS130420-76-7
Molecular FormulaC9H6BrNO3
Molecular Weight256.05 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1C(=O)C(=O)N2)Br
InChIInChI=1S/C9H6BrNO3/c1-14-8-4(10)2-3-5-6(8)7(12)9(13)11-5/h2-3H,1H3,(H,11,12,13)
InChIKeyFRXVPOQWZCDQBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methoxy-1H-indole-2,3-dione: Strategic Isatin Scaffold for IDO1 Drug Discovery


5-Bromo-4-methoxy-1H-indole-2,3-dione (CAS 130420-76-7), a synthetic derivative of the endogenous heterocycle isatin, is characterized by the strategic placement of a bromine atom at the 5-position and a methoxy group at the 4-position of the indole-2,3-dione core . This substitution pattern endows the molecule with a unique electronic and steric profile that distinguishes it from the parent isatin and other mono-substituted analogs, positioning it as a valuable intermediate for synthesizing complex molecular hybrids and a key scaffold in medicinal chemistry research, particularly in the development of immunomodulatory agents targeting Indoleamine 2,3-dioxygenase 1 (IDO1) [1]. Its dual functionality—a reactive dione moiety and a bromine handle for further cross-coupling reactions—makes it a versatile building block for structure-activity relationship (SAR) studies and the generation of focused compound libraries.

5-Bromo-4-methoxy-1H-indole-2,3-dione: Why Unsubstituted Analogs Fail for IDO1


Simple isatin analogs or mono-substituted indole-2,3-diones are inadequate substitutes for 5-bromo-4-methoxy-1H-indole-2,3-dione in programs targeting IDO1 or other specific binding pockets due to a critical lack of both steric and electronic complementarity . The parent isatin scaffold, while essential for IDO1 inhibition, exhibits modest potency and poor selectivity [1]. The combined 5-bromo and 4-methoxy substitution pattern on the target compound is not merely an additive modification; it creates a unique three-dimensional pharmacophore that significantly enhances binding affinity by engaging specific hydrophobic sub-pockets and establishing key polar interactions within the enzyme's active site, a level of molecular recognition unattainable with simpler, unsubstituted, or mono-substituted alternatives [1].

5-Bromo-4-methoxy-1H-indole-2,3-dione: Quantitative Evidence Overview


IDO1 Inhibition: Superior Potency Over Related Isatins

5-Bromo-4-methoxy-1H-indole-2,3-dione, as part of a broader chemotype, demonstrates high inhibitory potency against Indoleamine 2,3-dioxygenase 1 (IDO1). Data from BindingDB shows an IC50 of 13 nM against mouse IDO1 and IC50 values of 14-16 nM in human cellular assays for compounds incorporating this scaffold [1]. In stark contrast, related isatin derivatives without the 5-bromo-4-methoxy substitution pattern, such as the compound identified by CHEMBL5219865, exhibit significantly reduced potency, with a reported IC50 of 640 nM against human IDO1 [2]. This represents a >49-fold improvement in potency attributable to the specific substitution pattern of the target compound.

Immuno-Oncology Medicinal Chemistry Enzyme Inhibition

Synthetic Efficiency: Optimized Two-Step Protocol

The synthesis of 5-substituted indole-2,3-dione scaffolds, including 5-bromo-4-methoxy-1H-indole-2,3-dione, has been optimized to achieve a total yield of 51-68% over two steps starting from 4-substituted anilines [1]. This represents a robust and scalable method compared to earlier, less efficient synthetic routes. The method involves the preparation of 4-substituted isonitroacetanilides followed by cyclization with concentrated sulfuric acid, a protocol that is both cost-effective and amenable to multi-gram synthesis.

Synthetic Methodology Process Chemistry Building Block Synthesis

Structural Characterization: MS and X-ray Crystallography

The identity and purity of 5-substituted indole-2,3-dione derivatives, including the target compound, are routinely confirmed by mass spectrometry (MS), as established in optimized synthetic protocols [1]. Furthermore, the broader class of indole derivatives is amenable to X-ray crystallographic characterization, a technique that has been used to definitively solve the solid-state structure of related compounds [2]. This capability is essential for verifying the correct substitution pattern and for providing high-resolution structural data for structure-based drug design and patent filings, ensuring the material's integrity and fitness for purpose.

Analytical Chemistry Quality Control Structural Biology

Functional Group Versatility: Bromine Handle for Cross-Coupling

A key differentiator of 5-bromo-4-methoxy-1H-indole-2,3-dione is the presence of the bromine atom at the 5-position, which serves as a robust synthetic handle for further elaboration . This functional group is specifically exploited in processes for preparing 2,3-disubstituted indoles, where a bromoindole compound is reacted with other reagents to build molecular complexity [1]. This is in stark contrast to non-halogenated isatin analogs or those lacking a reactive site, which cannot undergo these advanced transformations. The bromine atom facilitates a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification of the indole core and the exploration of chemical space beyond what is accessible with unsubstituted or methoxy-only derivatives.

Chemical Biology Library Synthesis Medicinal Chemistry

5-Bromo-4-methoxy-1H-indole-2,3-dione: Key Application Scenarios


Immuno-Oncology: IDO1 Inhibitor Lead Optimization

Leverage the exceptional >49-fold improvement in IDO1 inhibitory potency associated with the 5-bromo-4-methoxyindole-2,3-dione scaffold [1]. Procurement of this compound is justified for medicinal chemistry teams initiating a new IDO1 inhibitor program. The sub-20 nM potency demonstrated in cellular assays provides a strong and validated starting point for SAR studies, significantly de-risking the early stages of lead optimization compared to starting from the unsubstituted isatin core.

Library Synthesis: Rapid Analog Generation via Cross-Coupling

Utilize the 5-bromo substituent as a strategic handle for parallel synthesis of focused compound libraries [2]. This scenario is ideal for research groups aiming to quickly explore chemical space around the indole-2,3-dione pharmacophore. The bromine atom enables efficient and high-yielding Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to introduce diverse aryl, heteroaryl, amine, or alkyne functionalities at the 5-position, maximizing the value of a single procured building block [2].

Process Chemistry: Robust Scale-Up Route

For CROs and pharmaceutical process chemistry groups, the procurement of 5-bromo-4-methoxy-1H-indole-2,3-dione is supported by a well-characterized and optimized two-step synthetic protocol that reliably delivers 51-68% yields [3]. This established route mitigates the risk of unforeseen synthetic challenges during scale-up and ensures a cost-effective and timely supply of this critical intermediate for preclinical development activities.

Structural Biology: Co-crystallography for Drug Design

Procure 5-bromo-4-methoxy-1H-indole-2,3-dione of the highest purity for use in structural biology studies, including co-crystallization trials with IDO1 or other target proteins. The bromine atom serves as an anomalous scatterer, which can be invaluable for solving X-ray crystal structures and confirming the precise binding mode and target engagement [4]. This application is critical for structure-based drug design, where atomic-level detail is required to guide further optimization of potency, selectivity, and drug-like properties.

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